molecular formula C17H14INO4S B8165011 3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester

3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester

Cat. No.: B8165011
M. Wt: 455.3 g/mol
InChI Key: JUAPUGIEKHTTNO-UHFFFAOYSA-N
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Description

3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core substituted with iodine, a toluene-4-sulfonyl group, and a carboxylic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol intermediate.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Iodination: The protected intermediate undergoes iodination using n-butyllithium and iodine.

    Sulfonylation: The iodinated intermediate is then treated with toluene-4-sulfonyl chloride to introduce the sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to interact with proteins, while the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-1-(toluene-4-sulfonyl)-indole-2-carboxylic Acid Methyl Ester
  • 3-iodo-1-(toluene-4-sulfonyl)-indole-5-carboxylic Acid Methyl Ester
  • 3-iodo-1-(toluene-4-sulfonyl)-indole-6-carboxylic Acid Methyl Ester

Uniqueness

Compared to its analogs, 3-iodo-1-(toluene-4-sulfonyl)-indole-4-carboxylic Acid Methyl Ester is unique due to the specific positioning of the carboxylic acid methyl ester group at the 4-position. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO4S/c1-11-6-8-12(9-7-11)24(21,22)19-10-14(18)16-13(17(20)23-2)4-3-5-15(16)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAPUGIEKHTTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CC=C32)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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